molecular formula C19H23F3N2O B537413 Unii-H55rrh6H7K

Unii-H55rrh6H7K

Cat. No.: B537413
M. Wt: 352.4 g/mol
InChI Key: LIWQRVPGHLYPQJ-JEJOPICUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-H55RRH6H7K is a chemical compound assigned a Unique Ingredient Identifier (UNII) by the U.S. Food and Drug Administration (FDA) under its Substance Registration System (SRS). The UNII system ensures unambiguous identification of substances based on molecular structure, composition, and other defining characteristics .

UNII codes are assigned irrespective of impurities, preparation methods, or commercial formulations, focusing solely on the core substance . This compound may belong to a broader class of organic or coordination compounds, given the structural and functional trends observed in similar UNII-registered substances (e.g., coordination complexes, heterocyclic compounds, or polymers) .

Properties

Molecular Formula

C19H23F3N2O

Molecular Weight

352.4 g/mol

IUPAC Name

(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C19H23F3N2O/c20-19(21,22)16-8-5-15(6-9-16)7-10-18(25)24-13-3-4-17(24)14-23-11-1-2-12-23/h5-10,17H,1-4,11-14H2/b10-7+/t17-/m0/s1

InChI Key

LIWQRVPGHLYPQJ-JEJOPICUSA-N

SMILES

O=C(/C=C/C1=CC=C(C(F)(F)F)C=C1)N(CCC2)[C@@H]2CN3CCCC3

Isomeric SMILES

C1CCN(C1)C[C@@H]2CCCN2C(=O)/C=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CCN(C1)CC2CCCN2C(=O)C=CC3=CC=C(C=C3)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NNC 38-1202

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Structural similarity is defined by shared functional groups, carbon chain lengths, and reactive moieties . For example:

  • Compound A : A heterocyclic compound with a C6 alkyl chain and a sulfur-containing functional group (e.g., thioether).
  • Compound B : A coordination complex involving transition metals (e.g., nickel or iron) with aqua ligands, such as [Ni(H₂O)₆]Cl₂ .
Property UNII-H55RRH6H7K Compound A Compound B
Functional Groups Undisclosed Thioether, alkyl Aqua ligands, chloride
Molecular Weight N/A ~300–400 g/mol 237.69 g/mol
Applications Regulatory use Catalysis, polymers Electroplating, catalysis

Key Differences :

  • This compound lacks publicly disclosed metal coordination centers, unlike Compound B .
Functional Analogues

Functionally similar compounds share applications or biological pathways. For instance:

  • Compound C : A polymer crosslinker like HDI/trimethylolhexyl lactone, used in cosmetics for its stability and low toxicity .
  • Compound D : A bioactive heterocyclic compound with antimicrobial properties .
Property This compound Compound C Compound D
Primary Use Undisclosed Cosmetic formulations Pharmaceuticals
Toxicity Profile Not evaluated Low systemic toxicity Moderate cytotoxicity
Regulatory Status FDA-registered EU-compliant Under clinical trials

Key Differences :

Research Findings and Data Gaps

Analytical Characterization

and mandate rigorous characterization for novel compounds, including:

  • Spectroscopic Data : NMR (¹H/¹³C), HRMS, and IR for functional group identification.
  • Elemental Analysis : Combustion data (±0.4% deviation for C/H) to confirm purity .

For this compound, such data are unavailable in the provided evidence, highlighting a critical research gap. In contrast, structurally related compounds like [Ni(H₂O)₆]Cl₂ are well-documented with crystallographic and thermal stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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